molecular formula C14H13N3O2 B5093229 3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione

3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5093229
M. Wt: 255.27 g/mol
InChI Key: PJHDUYJTFXTIAZ-UHFFFAOYSA-N
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Description

3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylpyrazole with a suitable anhydride or acid chloride in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione: shares similarities with other pyrazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and pyrrolidine-2,5-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-7-8-15-17(10)12-9-13(18)16(14(12)19)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHDUYJTFXTIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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